Cas no 1702503-90-9 (1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester)
1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester
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- Inchi: 1S/C11H17ClO3/c1-9(2)6-4-5-7-10(9)11(12,15-10)8(13)14-3/h4-7H2,1-3H3
- InChI Key: LAGPCBWBOIDRCD-UHFFFAOYSA-N
- SMILES: O1C2(CCCCC2(C)C)C1(Cl)C(OC)=O
1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-699818-0.05g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 0.05g |
$924.0 | 2023-03-10 | ||
| Enamine | EN300-699818-0.1g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 0.1g |
$968.0 | 2023-03-10 | ||
| Enamine | EN300-699818-0.25g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 0.25g |
$1012.0 | 2023-03-10 | ||
| Enamine | EN300-699818-0.5g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 0.5g |
$1056.0 | 2023-03-10 | ||
| Enamine | EN300-699818-1.0g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-699818-2.5g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 2.5g |
$2155.0 | 2023-03-10 | ||
| Enamine | EN300-699818-5.0g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 5.0g |
$3189.0 | 2023-03-10 | ||
| Enamine | EN300-699818-10.0g |
methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
1702503-90-9 | 10.0g |
$4729.0 | 2023-03-10 |
1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester
1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester (CAS No. 1702503-90-9): An Overview
1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester (CAS No. 1702503-90-9) is a unique and versatile compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of spiro compounds, which are characterized by a central atom shared by two rings. The presence of a spiro structure imparts unique physical and chemical properties, making it an intriguing candidate for various applications.
The molecular structure of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester consists of a spiro ring system with an oxacycle and a carboxylic acid ester functional group. The substitution pattern, particularly the presence of a chlorine atom and two methyl groups, contributes to its stability and reactivity. These features make it a valuable intermediate in the synthesis of more complex molecules and potential drug candidates.
In recent years, the study of spiro compounds has seen significant advancements due to their potential in pharmaceuticals and materials science. Research has shown that spiro compounds can exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of spiro compounds as inhibitors of specific enzymes involved in disease pathways.
1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester has been explored for its potential as an intermediate in the synthesis of novel drugs. Its unique structure allows for the introduction of various functional groups through chemical modifications, making it a versatile building block in drug discovery processes. The ability to fine-tune its properties through synthetic modifications can lead to the development of compounds with enhanced therapeutic efficacy and reduced side effects.
The synthesis of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester typically involves multistep reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic methods have improved the efficiency and scalability of its production. For example, the use of transition metal catalysts and green chemistry principles has enabled more sustainable and environmentally friendly synthesis routes.
In addition to its potential in pharmaceuticals, 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester has also been investigated for its applications in materials science. Its unique molecular architecture makes it suitable for use in the development of functional materials with specific properties such as optical activity or thermal stability. These materials can find applications in areas such as electronics, coatings, and sensors.
The physical properties of 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester, including its melting point, boiling point, and solubility characteristics, have been well-characterized through various analytical techniques such as NMR spectroscopy and X-ray crystallography. These properties are crucial for understanding its behavior in different environments and optimizing its use in various applications.
In conclusion, 1-Oxaspiro[2.5]octane-2-carboxylic acid, 2-chloro-4,4-dimethyl-, methyl ester (CAS No. 1702503-90-9) is a promising compound with a wide range of potential applications in organic chemistry and pharmaceutical research. Its unique molecular structure and versatile reactivity make it an attractive candidate for further exploration and development. As research continues to advance our understanding of spiro compounds, it is likely that new applications and uses for this compound will be discovered.
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